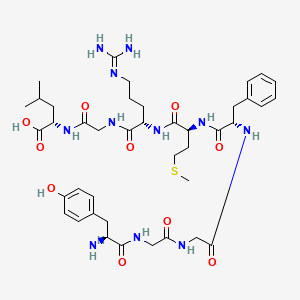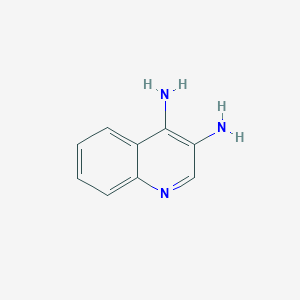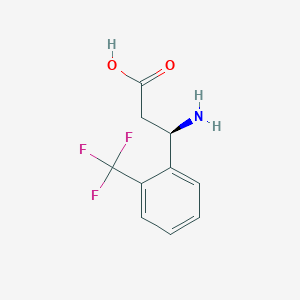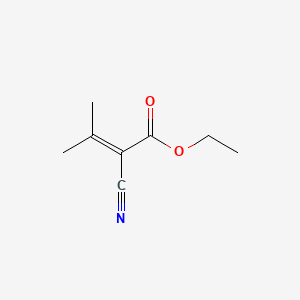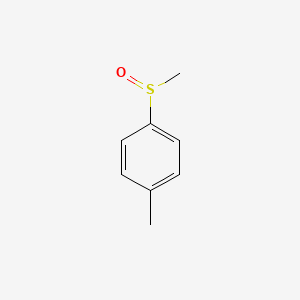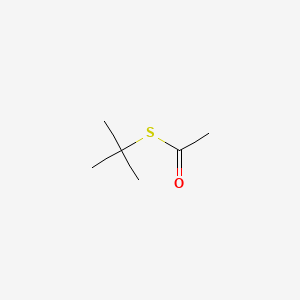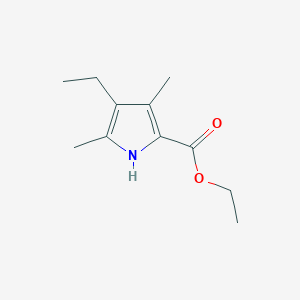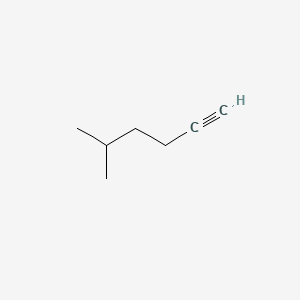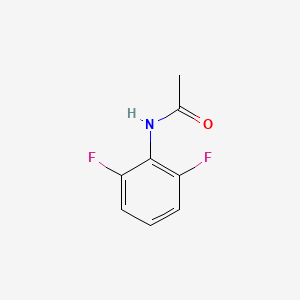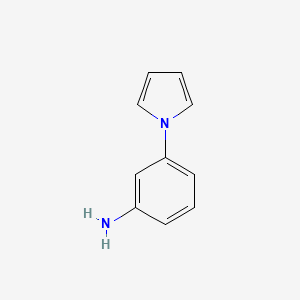
3-(1H-pyrrol-1-yl)aniline
Übersicht
Beschreibung
3-(1H-pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is typically stored under inert gas at room temperature .
Synthesis Analysis
The synthesis of 3-(1H-pyrrol-1-yl)aniline has been reported in several studies. For instance, a method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .Molecular Structure Analysis
The molecular structure of 3-(1H-pyrrol-1-yl)aniline consists of a pyrrole ring attached to an aniline group . The InChI code for this compound is 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 .Chemical Reactions Analysis
In terms of chemical reactions, 3-(1H-pyrrol-1-yl)aniline has been used in the synthesis of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Physical And Chemical Properties Analysis
3-(1H-pyrrol-1-yl)aniline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 323.4±25.0 °C at 760 mmHg, and a melting point of 43°C .Wissenschaftliche Forschungsanwendungen
Conducting Polymers and Electroluminescence
3-(1H-pyrrol-1-yl)aniline is a compound that can be involved in the synthesis of conducting polymers, such as polyaniline (PANI). PANI has been extensively studied for its potential applications in areas like alternative energy sources, transformers, erasable optical information storage, non-linear optics, and membranes. The oxidative polymerization of aniline, which can be related to compounds like 3-(1H-pyrrol-1-yl)aniline, is recognized as a new area in cationic polymerization, highlighting the importance of redox processes in the polymerization and subsequent transformations of polyaniline (Gospodinova & Terlemezyan, 1998).
Moreover, compounds related to 3-(1H-pyrrol-1-yl)aniline have been used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, which find applications in electroluminescence and organic light-emitting diodes (OLEDs). These complexes exhibit significant quantum yields and cover a wide emission spectrum from blue to red, making them suitable for use in OLED devices with high external quantum efficiency (Vezzu et al., 2010).
Structural and Synthetic Studies
The structural analysis of compounds like 3-(1H-pyrrol-1-yl)aniline has been conducted to understand their configurations and potential applications. For example, isomeric studies on compounds with similar structures have revealed differences in chlorine substitution positions and their impact on the overall molecular structure, which could influence their reactivity and utility in further chemical synthesis (Su et al., 2013).
Additionally, the aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed, showcasing the potential of these compounds in synthesizing pyrrolo[1,2-a]quinoxalines. This method features the use of inexpensive metal catalysts and a green oxidant, highlighting the sustainable aspects of such synthetic approaches (Dai et al., 2017).
Hybrid Organic-Inorganic Materials
The oxidative polymerization of pyrrole, which can be related to 3-(1H-pyrrol-1-yl)aniline, has been used to create hybrid organic-inorganic materials by incorporating photoactive and electroactive inorganic clusters into the polymeric matrix. These hybrids combine the conductivity and polymeric nature of the matrix with the electroactivity of the inorganic components, presenting new opportunities for electrode materials (Gómez‐Romero et al., 1997).
Comparative Studies of Polymerization
Comparative studies on the polymerization of aniline and pyrrole have provided insights into the similarities and differences in their oxidation processes, which are relevant to understanding how compounds like 3-(1H-pyrrol-1-yl)aniline might behave under similar conditions. These studies have implications for optimizing the synthesis and properties of conducting polymers based on these monomers (Blinova et al., 2007).
Safety And Hazards
The compound is classified as potentially harmful. It may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDCPOPSNUYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375217 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-pyrrol-1-yl)aniline | |
CAS RN |
89353-42-4 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



